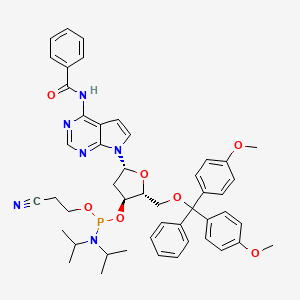
7-Deaza-DA cep
描述
7-Deaza-DA cep, also known as 7-deaza-2’-deoxyadenosine, is a modified nucleoside analog. It is structurally similar to deoxyadenosine but with a nitrogen atom replaced by a carbon atom at the seventh position of the purine ring. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-DA cep typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2’-deoxyadenosine.
Nitration: The 7-position of the purine ring is nitrated using a nitrating agent such as nitric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amino group is cyclized to form the 7-deaza structure using a cyclizing agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
化学反应分析
Types of Reactions: 7-Deaza-DA cep undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group at the seventh position can be replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the purine ring.
Cyclization Reactions: The compound can form cyclic structures through intramolecular cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as sodium azide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with palladium catalyst for reduction are used.
Cyclization Reactions: Cyclizing agents like phosphorus oxychloride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted 7-deaza-2’-deoxyadenosine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of this compound.
Cyclization Reactions: Cyclic derivatives of this compound are formed.
科学研究应用
7-Deaza-DA cep has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: The compound is employed in studies of DNA and RNA structure and function, particularly in understanding the role of modified nucleosides in genetic regulation.
Medicine: this compound is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and biosensors due to its unique chemical properties.
作用机制
The mechanism of action of 7-Deaza-DA cep involves its incorporation into nucleic acids, where it can alter the structure and function of DNA and RNA. The compound can interfere with the normal base-pairing interactions, leading to changes in genetic regulation and expression. It targets molecular pathways involved in nucleic acid metabolism and can inhibit the activity of enzymes such as DNA polymerases and reverse transcriptases.
相似化合物的比较
7-Deazaguanine: Another modified nucleoside with a similar structure but different base-pairing properties.
8-Aza-7-deazaadenosine: A compound with modifications at both the seventh and eighth positions of the purine ring.
5-Chlorouracil: A modified pyrimidine analog used in synthetic biology.
Uniqueness of 7-Deaza-DA cep: this compound is unique due to its specific modification at the seventh position, which imparts distinct chemical and biological properties. Unlike other similar compounds, it maintains the ability to form stable base pairs with thymine, making it valuable in studies of DNA structure and function.
属性
IUPAC Name |
N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-28-26-41-45(50-32-51-46(41)53)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,51,52,55)/t42-,43+,44+,62?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHIDIKTFLQSMA-IHHNYUCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


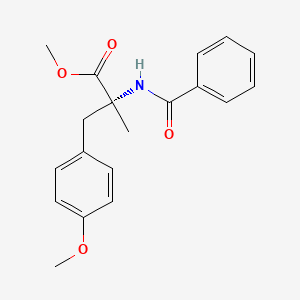
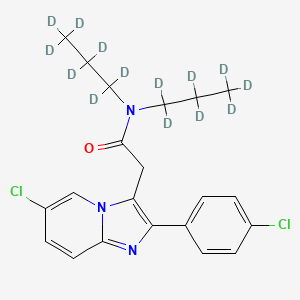
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
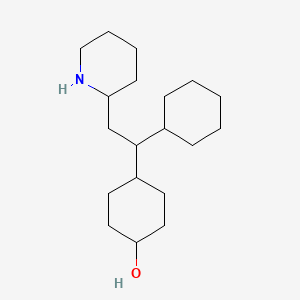
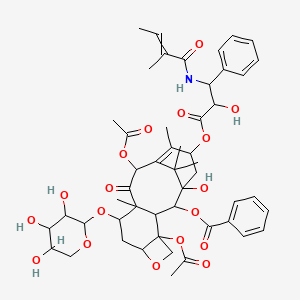

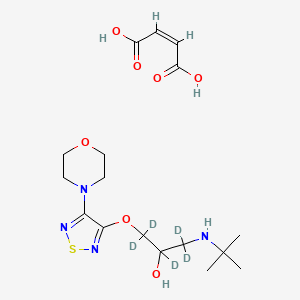
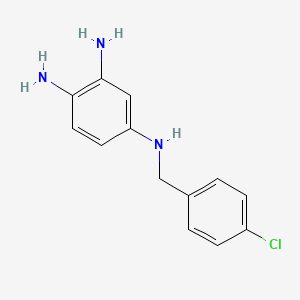
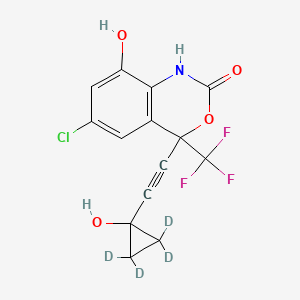
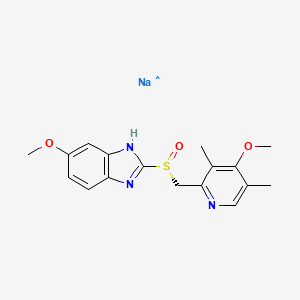

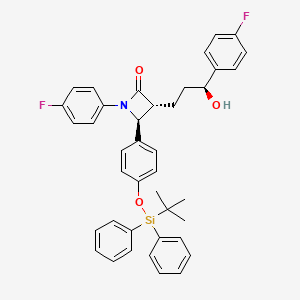
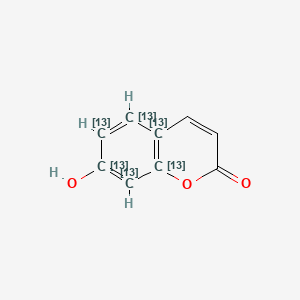
![4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine](/img/structure/B564263.png)
